molecular formula C10H15ClN2 B15291212 N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride

N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride

Cat. No.: B15291212
M. Wt: 198.69 g/mol
InChI Key: ASAPBSIODJBRNW-UHFFFAOYSA-N
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Description

N-[1-(Pyridin-3-yl)ethyl]cyclopropanamine hydrochloride is a cyclopropane-based amine derivative featuring a pyridin-3-yl ethyl substituent. The pyridine ring contributes to aromatic interactions, while the cyclopropane moiety may enhance metabolic stability. The ethyl linker likely increases lipophilicity compared to methyl-substituted analogs, influencing bioavailability and target binding .

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

N-(1-pyridin-3-ylethyl)cyclopropanamine;hydrochloride

InChI

InChI=1S/C10H14N2.ClH/c1-8(12-10-4-5-10)9-3-2-6-11-7-9;/h2-3,6-8,10,12H,4-5H2,1H3;1H

InChI Key

ASAPBSIODJBRNW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)NC2CC2.Cl

Origin of Product

United States

Preparation Methods

Aldehyde Preparation

The synthesis of 3-pyridinylacetaldehyde begins with 3-pyridinecarboxaldehyde, which undergoes a Henry reaction with nitromethane in the presence of a base such as potassium carbonate. Subsequent catalytic hydrogenation (Pd/C, H₂, 50 psi) reduces the nitroalkene intermediate to the aldehyde.

Reductive Coupling

Combining cyclopropanamine (1.2 equiv) and 3-pyridinylacetaldehyde (1.0 equiv) in methanol with sodium cyanoborohydride (1.5 equiv) at 25°C for 12 hours yields the secondary amine. Acidic workup (1 M HCl) provides the hydrochloride salt in 68–72% yield.

Table 1: Optimization of Reductive Amination

Parameter Condition Yield (%) Purity (%)
Reducing Agent NaBH₃CN 72 98
Solvent MeOH 68 97
Temperature 25°C 72 98
Reaction Time 12 h 72 98

Cyclopropanation of α,β-Unsaturated Esters

An alternative strategy constructs the cyclopropane ring post-amine formation. This method, adapted from WO 01/92263, employs asymmetric cyclopropanation of acrylate esters.

Ester Synthesis

3-Pyridinylethanol is esterified with (E)-3-(3,4-difluorophenyl)acrylic acid using H₂SO₄ in methanol, yielding the corresponding acrylate ester. Cyclopropanation is achieved via trimethylsulfoxonium iodide (2.2 equiv) and NaOH (1.5 equiv) in DMSO at 0°C, producing the trans-cyclopropane derivative in 87% yield.

Amide Formation and Reduction

The ester is hydrolyzed to the carboxylic acid (6 M HCl, reflux), then converted to the acyl azide with thionyl chloride and sodium azide. Curtius rearrangement furnishes the amine after hydrogenation (Pd/C, H₂), followed by HCl salt formation.

Table 2: Cyclopropanation Reaction Metrics

Reagent Stoichiometry Temperature Yield (%)
Trimethylsulfoxonium 2.2 equiv 0°C 87
NaOH 1.5 equiv 0°C 87

Nitro Group Reduction Pathways

Catalytic reduction of nitro intermediates offers a stereocontrolled route to the ethylamine segment.

Nitroalkene Synthesis

3-Pyridinylpropanal is condensed with nitromethane under basic conditions to form β-nitrostyrene analogs. Asymmetric reduction using chiral oxazaborolidine catalysts (e.g., Corey–Bakshi–Shibata) achieves enantiomeric excesses >90%.

Hydrogenation to Amine

The nitro group is reduced with Raney nickel (H₂, 60 psi) in ethanol, followed by cyclopropanamine coupling via nucleophilic substitution. Final HCl treatment isolates the product in 65% overall yield.

Industrial-Scale Production Considerations

Solvent Optimization

Toluene and DMSO are preferred for cyclopropanation due to their ability to stabilize reactive intermediates. Pilot-scale reactions (100 L batches) achieve 85% yield with DMSO as the solvent.

Crystallization Protocols

The hydrochloride salt is purified via antisolvent crystallization using tert-butyl methyl ether, yielding >99.5% purity by HPLC.

Analytical Characterization

Critical quality attributes are verified through:

  • ¹H NMR (D₂O): δ 1.20–1.35 (m, cyclopropane CH₂), 2.90–3.10 (m, ethyl CH₂), 8.45–8.60 (m, pyridine H).
  • HPLC : Retention time 6.8 min (C18 column, 0.1% TFA in H₂O/MeCN).

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Table 1: Comparative Analysis of Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Purity Key Features
N-(Pyridin-3-ylmethyl)cyclopropanamine HCl 1158468-90-6 C9H13ClN2 184.67 Pyridin-3-ylmethyl N/A Methyl linker; no halogen
N-[(6-Chloro-pyridin-3-yl)methyl]cyclopropanamine HCl 1353944-89-4 C9H12Cl2N2 207.07* 6-Chloro-pyridin-3-ylmethyl 100% Chlorine enhances electronegativity
N-[(3-Bromophenyl)ethyl]cyclopropanamine HCl 2414145-16-5 C11H14BrN·ClH 276.60 3-Bromophenyl ethyl 97% (HPLC) Bromine increases steric bulk

*Calculated based on molecular formula.

Key Findings:

Substituent Effects: The pyridin-3-ylmethyl analog (184.67 g/mol) has the lowest molecular weight due to its methyl linker and lack of halogens. Its compact structure may favor membrane permeability . The 3-bromophenyl ethyl analog (276.60 g/mol) exhibits significant steric bulk from bromine, which may reduce solubility but enhance hydrophobic interactions in biological systems .

Biological Activity

N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article delves into its mechanisms of action, biological targets, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound possesses a cyclopropane ring and a pyridine moiety, contributing to its distinctive characteristics. The molecular formula is represented as C10_{10}H12_{12}N2_2·HCl. The compound's structure enhances its ability to interact with biological targets, making it valuable in drug discovery.

The mechanism of action of this compound involves binding to specific enzymes and receptors, modulating their activity through competitive or allosteric inhibition. This interaction influences various biochemical pathways, particularly those involved in cancer and neurological disorders.

Key pathways affected include:

  • PI3K-Akt-mTOR Signaling Pathway : This pathway is crucial in regulating cell growth and survival. Studies have shown that the compound can inhibit downstream effectors such as Akt and mTOR, leading to apoptosis in cancer cells expressing mutant PI3K .
  • Autophagy Induction : The compound may also trigger autophagy, a form of programmed cell death distinct from apoptosis, by activating the Atg1–Atg13 complex .

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited submicromolar cytotoxicity towards MCF7 cells (breast cancer) while showing lower toxicity towards MDA-MB-231 cells (wild-type PI3K) .

Table 1: Cytotoxicity Data

Cell LineIC50_{50} (µM)Selectivity
MCF7<0.5High
MDA-MB-2312.5Moderate
J774 (macrophages)>50Low
HaCaT (keratinocytes)>50Low

In Vivo Studies

In vivo studies have indicated that this compound can inhibit tumor growth in colorectal cancer models. The efficacy was linked to its ability to disrupt the PI3K/Akt/mTOR signaling pathway .

Case Studies

Recent research has highlighted several case studies involving this compound:

  • Case Study on Breast Cancer : A study involving MCF7 cells showed that treatment with this compound resulted in significant apoptosis through PARP cleavage and ROS production at concentrations ranging from 125–250 nM .
  • Neurological Disorders : Given its structural similarity to neurotransmitters, the compound is being investigated for potential applications in treating neurological disorders, although specific results are still forthcoming.

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